

Application Note: Comprehensive Analytical Characterization of 2-Methyl-2,3-dihydrobenzofuran-7-amine

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Compound of Interest

Compound Name: 2-Methyl-2,3-dihydrobenzofuran-7-amine

Cat. No.: B2632697

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Introduction

2-Methyl-2,3-dihydrobenzofuran-7-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the dihydrobenzofuran scaffold, which is present in numerous biologically active natural products and synthetic molecules, this amine serves as a crucial intermediate for more complex chemical entities.^{[1][2]} Its precursor, 2-methyl-7-nitro-2,3-dihydrobenzofuran, is a known synthetic intermediate, highlighting a clear pathway to the target analyte.^[3] Accurate and comprehensive characterization is paramount to ensure purity, confirm structural integrity, and establish a reliable analytical profile for regulatory submissions and further development.

This guide provides a multi-faceted analytical strategy for the in-depth characterization of **2-Methyl-2,3-dihydrobenzofuran-7-amine**. We move beyond simple protocols to explain the scientific rationale behind the selection of specific methods and parameters. This document outlines validated protocols for High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for identity confirmation and volatile impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group verification.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is the cornerstone for assessing the purity of non-volatile organic compounds like **2-Methyl-2,3-dihydrobenzofuran-7-amine**. The primary amine functionality necessitates careful control of the mobile phase pH to ensure reproducible chromatography and symmetrical peak shapes. A reverse-phase method is presented here, as it is ideally suited for compounds of intermediate polarity.

Causality Behind Experimental Choices

- Column Chemistry: A C18 (octadecylsilane) stationary phase is selected for its hydrophobic character, which provides effective retention for the benzofuran ring system. The use of an end-capped column is recommended to minimize peak tailing caused by the interaction of the basic amine group with residual acidic silanols on the silica surface.
- Mobile Phase: A buffered mobile phase is critical. The pKa of a typical aromatic amine is around 4-5. By maintaining the mobile phase pH below this pKa (e.g., pH 3.0), the amine group is protonated ($\text{R}-\text{NH}_3^+$), leading to a single ionic species in solution. This prevents peak broadening and shifting, ensuring method robustness. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.
- Detection: The benzofuran aromatic system provides strong UV absorbance. A photodiode array (PDA) detector is used to determine the wavelength of maximum absorbance (λ -max) and to assess peak purity by comparing spectra across the peak.

Detailed Protocol: RP-HPLC

- Equipment and Reagents:
 - HPLC system with quaternary pump, autosampler, column oven, and PDA detector.
 - C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).
 - Acetonitrile (HPLC grade).
 - Potassium dihydrogen phosphate (KH_2PO_4).

- Phosphoric acid.
- Water (HPLC grade).
- Sample: **2-Methyl-2,3-dihydrobenzofuran-7-amine**.

• Preparation:

- Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of KH_2PO_4 in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 μm membrane filter.
- Mobile Phase B (Organic): Acetonitrile.
- Standard Solution: Accurately weigh 10 mg of the compound and dissolve it in a 1:1 mixture of Mobile Phase A and B to a final volume of 100 mL to achieve a concentration of 100 $\mu\text{g}/\text{mL}$.
- Sample Solution: Prepare the sample in the same manner as the standard solution.

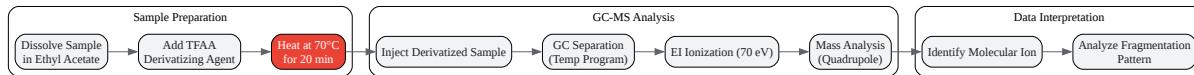
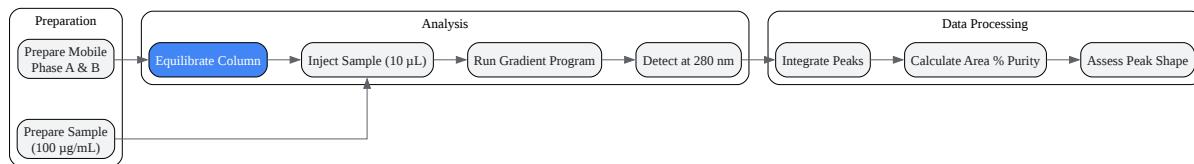
• Chromatographic Conditions:

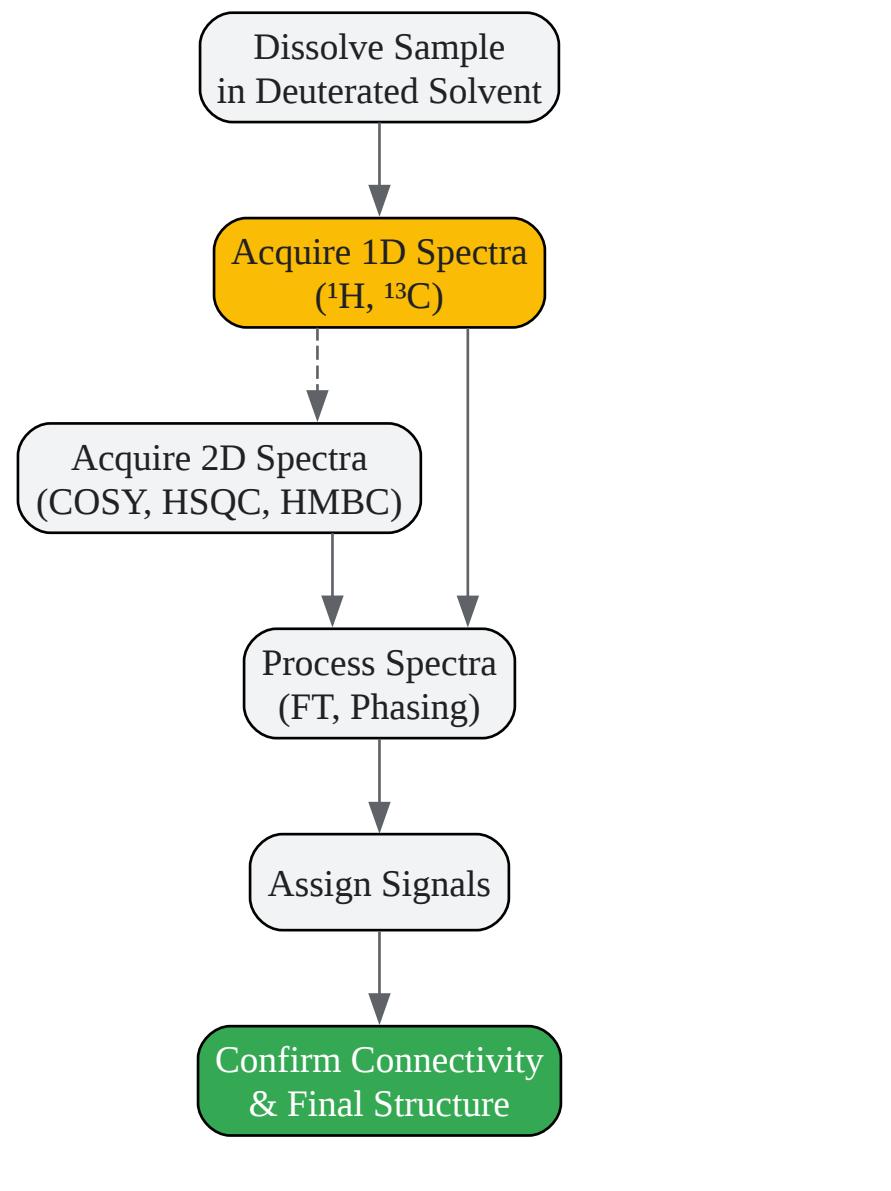
Parameter	Value
Column	C18, 4.6 x 150 mm, 5 μm
Mobile Phase	A: 20 mM KH_2PO_4 , pH 3.0B: Acetonitrile
Gradient	10% B to 90% B over 15 min
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 μL
Detector	PDA, 280 nm
Run Time	20 minutes

• Data Analysis:

- Determine the retention time of the main peak.
- Calculate the purity of the sample using the area percent method.
- Assess peak symmetry (tailing factor) to ensure good chromatographic performance.

Workflow Visualization: HPLC Analysis



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